![molecular formula C19H14ClN3OS3 B2823197 5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114602-82-2](/img/structure/B2823197.png)
5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a class of compounds known as thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been studied for their biological activity, particularly as topoisomerase I inhibitors .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant in vitro anti-HIV, anticancer, antibacterial, and antifungal activities (Habib, Rida, Badawey, & Fahmy, 1996). These findings highlight the potential of such compounds in developing new therapeutic agents targeting various diseases.
Herbicidal Activities
Novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones have been synthesized and shown to exhibit significant inhibition activities against the root growth of rape and barnyard grass at a concentration of 100 mg/L (Liang, Fan, Mo, & He, 2007). This indicates their potential application in agricultural chemistry as herbicides.
Antioxidant Properties
Pyrimidine derivatives have been prepared and evaluated for their antioxidant properties, indicating that some compounds are more active in scavenging radicals compared to standard antioxidants like trolox and α-tocopherol (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018). This suggests their possible use as antioxidant agents in pharmaceutical formulations.
Antimicrobial Agents
Thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been synthesized under microwave-assisted conditions and exhibited promising in vitro antimicrobial activity against a range of bacterial and fungal strains (El Azab & Abdel-Hafez, 2015). This further supports the role of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives in developing new antimicrobial therapies.
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS3/c1-22-17(24)15-16(23(19(25)27-15)13-8-3-2-4-9-13)21-18(22)26-11-12-7-5-6-10-14(12)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJXMRFTJGIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=S)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

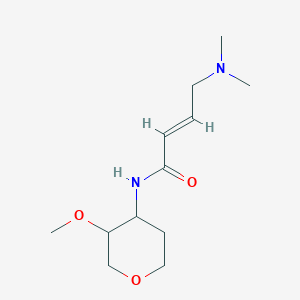
![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)
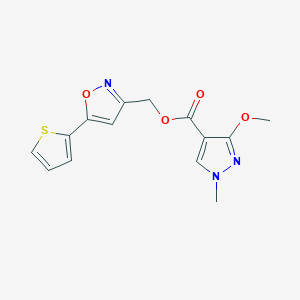
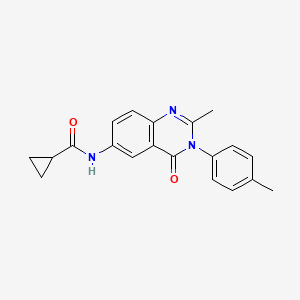
![3-(3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzamido)benzene-1-sulfonyl fluoride](/img/structure/B2823126.png)
![3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2823127.png)
![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)

![[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2823131.png)
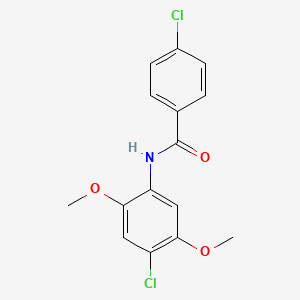
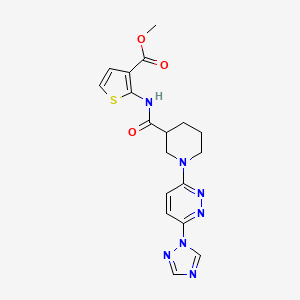
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)